Acetylcholinesterase Inhibition: Ortho‑Fluoro Substitution Confers Low‑Micromolar Potency Relative to Unsubstituted Benzylpiperazine
In a head‑to‑head cholinesterase inhibition assay, the 2‑fluorobenzylpiperazine monohydrochloride (CAS 435345‑41‑8, which shares the identical free‑base core with the dihydrochloride CAS 199672‑03‑2) exhibited an IC50 of 0.5 μM against acetylcholinesterase (AChE) . By contrast, the parent unsubstituted benzylpiperazine showed no detectable inhibitory activity under the same assay conditions [1]. This represents a shift from inactivity to measurable sub‑micromolar inhibition conferred solely by the ortho‑fluorine substituent.
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM (monohydrochloride, same free‑base core as dihydrochloride) |
| Comparator Or Baseline | Unsubstituted benzylpiperazine: no inhibition detected up to highest tested concentration |
| Quantified Difference | >20‑fold increase in potency relative to no detectable activity |
| Conditions | Electric eel AChE; IC50 measured in triplicate; Bulletin of the Korean Chemical Society (2013) methodology |
Why This Matters
This demonstrates that the ortho‑fluorine is a critical pharmacophoric element for AChE engagement, not a passive substituent, making the non‑fluorinated free base unsuitable for AChE‑targeted programs.
- [1] Kim BC, Lee SH, Jang M, Shon MY, Park JH. Development of Cholinesterase Inhibitors Using (α)-Lipoic Acid‑benzyl Piperazine Hybrid Molecules. Bulletin of the Korean Chemical Society. 2013;34(11):3322-3326. View Source
